R-Enantiomer Exhibits 1.55-Fold Lower Carcinogenic Potency (TD50) Than S-Enantiomer in Rat Chronic Bioassay
In standardized rodent carcinogenicity bioassays compiled by the Carcinogenic Potency Database (CPDB), the R-enantiomer of 2-methyl-N-nitrosopiperidine (CAS 14026-03-0) has a TD50 of 20.4 mg/kg/day for nervous system (nrv) tumors in rats, whereas the S-enantiomer (CAS 36702-44-0) has a TD50 of 13.2 mg/kg/day for the same target site [1][2]. The R-enantiomer is thus 1.55-fold less potent (TD50 ratio 20.4/13.2 = 1.55) than the S-enantiomer in the rat model [1][2].
| Evidence Dimension | Carcinogenic potency (TD50, mg/kg/day) |
|---|---|
| Target Compound Data | TD50 = 20.4 mg/kg/day (rat, nervous system tumors, both sexes combined) |
| Comparator Or Baseline | S(+)-2-Methyl-N-nitrosopiperidine: TD50 = 13.2 mg/kg/day (rat, nervous system tumors) |
| Quantified Difference | 1.55-fold lower potency (higher TD50) for R-enantiomer |
| Conditions | Rodent chronic bioassay, drinking water administration, CPDB-harmonized TD50 calculation from published experiments (Wiessler, Z. Krebsforsch., 1973). |
Why This Matters
For enantiomer-specific toxicology studies, selecting the R-enantiomer provides a definable, less potent carcinogen with a wider experimental dosing window, enabling dose-response separation not achievable with the more potent S-enantiomer.
- [1] Carcinogenic Potency Database (CPDB), R(–)-2-Methyl-N-nitrosopiperidine, CAS 14026-03-0, TD50 = 20.4 mg/kg/day. View Source
- [2] Carcinogenic Potency Database (CPDB), S(+)-2-Methyl-N-nitrosopiperidine, CAS 36702-44-0, TD50 = 13.2 mg/kg/day. View Source
